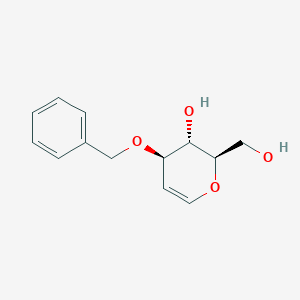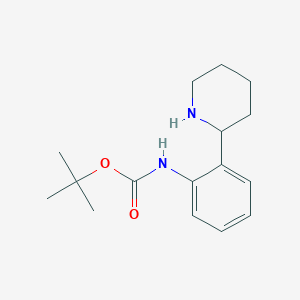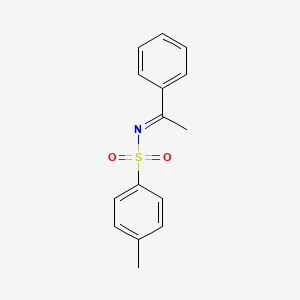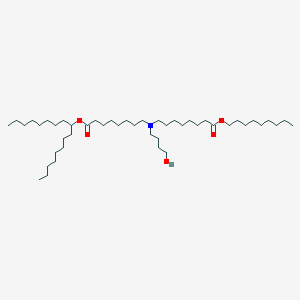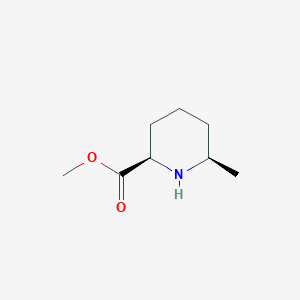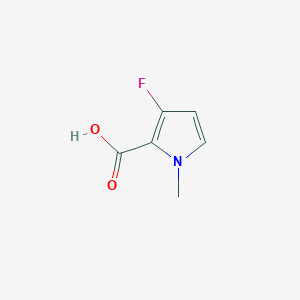
3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid: is a fluorinated pyrrole derivative Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the fluorination of a pyrrole precursor. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine or other fluorinating agents under controlled conditions to prevent over-fluorination and polymerization . Another approach involves the use of xenon difluoride for the selective fluorination of pyrrole derivatives .
Industrial Production Methods: Industrial production of fluorinated pyrroles often employs scalable methods such as electrophilic fluorination, which allows for the efficient and selective introduction of fluorine atoms into the pyrrole ring. This process can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the concentration of reagents .
化学反应分析
Types of Reactions: 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated pyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated or sulfonated pyrrole derivatives .
科学研究应用
Chemistry: In chemistry, 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex fluorinated heterocycles. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s fluorinated structure can enhance the bioavailability and metabolic stability of biologically active molecules. It is used in the design of pharmaceuticals and agrochemicals with improved efficacy and reduced side effects .
Medicine: In medicinal chemistry, fluorinated pyrroles are investigated for their potential as enzyme inhibitors and receptor antagonists. They are explored for their anticancer, antiviral, and anti-inflammatory properties .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the manufacture of polymers, coatings, and electronic materials .
作用机制
The mechanism of action of 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The compound can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity .
相似化合物的比较
2-Fluoropyrrole: Another fluorinated pyrrole with similar properties but different reactivity and applications.
3-Methylpyrrole: Lacks the fluorine atom, resulting in different chemical and biological properties.
N-Methylpyrrole: A precursor in the synthesis of fluorinated pyrroles.
Uniqueness: 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C6H6FNO2 |
|---|---|
分子量 |
143.12 g/mol |
IUPAC 名称 |
3-fluoro-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6FNO2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,1H3,(H,9,10) |
InChI 键 |
QBAUEHVLEYAIQN-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=C1C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



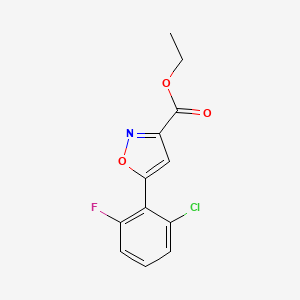
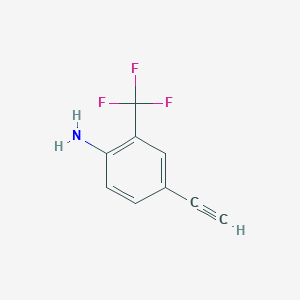
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
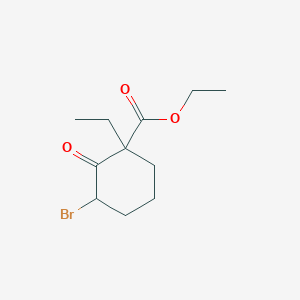
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)

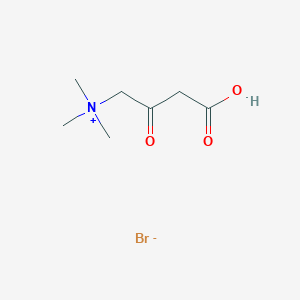
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
